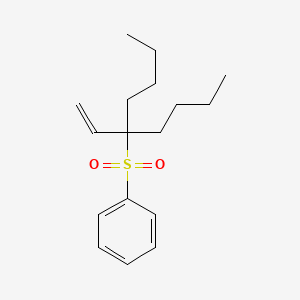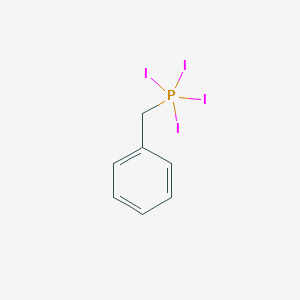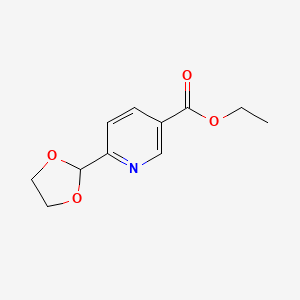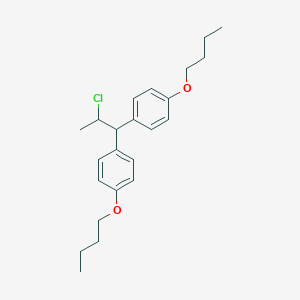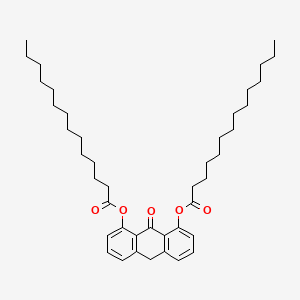
(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and two tetradecanoate ester groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the oxo group at the 9-position. The tetradecanoate ester groups are then introduced through esterification reactions using tetradecanoic acid and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alcohols and amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
Applications De Recherche Scientifique
(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9-oxo-8-decanoyloxy-10H-anthracen-1-yl) Decanoate
- (9-oxo-8-octanoyloxy-10H-anthracen-1-yl) Octanoate
Uniqueness
Compared to similar compounds, (9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate is unique due to its longer tetradecanoate ester chains, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
64817-77-2 |
|---|---|
Formule moléculaire |
C42H62O5 |
Poids moléculaire |
646.9 g/mol |
Nom IUPAC |
(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) tetradecanoate |
InChI |
InChI=1S/C42H62O5/c1-3-5-7-9-11-13-15-17-19-21-23-31-38(43)46-36-29-25-27-34-33-35-28-26-30-37(41(35)42(45)40(34)36)47-39(44)32-24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24,31-33H2,1-2H3 |
Clé InChI |
UPLSCPIWUOYFQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2)C=CC=C3OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


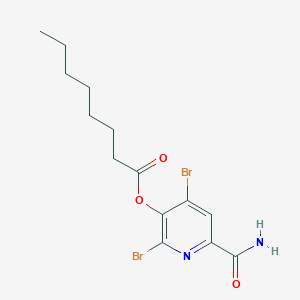
![2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14504510.png)

